molecular formula C13H10N4OS B1449526 N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide CAS No. 2197064-20-1

N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide

Cat. No. B1449526
CAS RN: 2197064-20-1
M. Wt: 270.31 g/mol
InChI Key: GLLXQARMABJGLP-OQLLNIDSSA-N
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Description

Synthesis Analysis

Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . A highly efficient and straightforward synthesis of N-fused heterocyclic compounds including N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide has been achieved via a five-component cascade reaction .


Molecular Structure Analysis

The molecular structure of “N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide” is unique and contributes to its diverse applications in scientific research. Imidazopyridines have displayed a broad spectrum of pharmacological and biological activities .


Chemical Reactions Analysis

Imidazopyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide” contribute to its potential applications in various fields .

Scientific Research Applications

Drug Discovery

This compound’s unique structure has made it a promising candidate for drug discovery. Its ability to act as a covalent inhibitor makes it particularly interesting for targeting specific proteins within disease pathways. For instance, derivatives of imidazo[1,2-a]pyridine have been explored for their potential in developing inhibitors for KRAS G12C, a mutation involved in various cancers .

Biological Activity Research

Imidazo[1,2-a]pyridine derivatives are known for their varied biological activity. Research into this compound could uncover new biological interactions and mechanisms, which can be applied in the development of therapeutic agents .

Scaffold Hopping Strategy in Medicinal Chemistry

The scaffold hopping strategy involves using a core backbone, like imidazo[1,2-a]pyridine, to explore its potential for the development of new medicinal compounds. This approach can lead to the discovery of novel drugs with improved efficacy and safety profiles .

Synthesis of N-fused Heterocyclic Compounds

The compound has been utilized in the efficient synthesis of N-fused heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals .

Mechanism of Action

While the specific mechanism of action for “N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide” is not explicitly stated, imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Future Directions

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . This suggests that “N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide” and similar compounds may have promising futures in drug discovery and other scientific research fields.

properties

IUPAC Name

N-[(E)-thiophen-2-ylmethylideneamino]imidazo[1,2-a]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS/c18-13(16-15-9-11-2-1-7-19-11)10-3-5-17-6-4-14-12(17)8-10/h1-9H,(H,16,18)/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLXQARMABJGLP-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)C2=CC3=NC=CN3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)C2=CC3=NC=CN3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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